molecular formula C17H22ClNO3 B13761772 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride CAS No. 67195-84-0

2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride

Cat. No.: B13761772
CAS No.: 67195-84-0
M. Wt: 323.8 g/mol
InChI Key: HUUANZYOWKRLJM-UHFFFAOYSA-N
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Description

2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride is a chromone derivative characterized by a benzopyran-4-one core substituted with ethyl, hydroxy, and piperidinomethyl groups. The hydrochloride salt formulation enhances solubility and bioavailability, making it suitable for pharmaceutical applications.

Properties

CAS No.

67195-84-0

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

2-ethyl-7-hydroxy-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride

InChI

InChI=1S/C17H21NO3.ClH/c1-2-12-10-16(20)13-6-7-15(19)14(17(13)21-12)11-18-8-4-3-5-9-18;/h6-7,10,19H,2-5,8-9,11H2,1H3;1H

InChI Key

HUUANZYOWKRLJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C₁₇H₂₁NO₃
  • IUPAC Name: 2-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one hydrochloride
  • Core Structure: Chromone (4H-chromen-4-one) with ethyl substitution at position 2, hydroxy at position 7, and piperidinomethyl at position 8.
  • Relevant Functional Groups: Phenolic hydroxyl, piperidine ring, chromone ketone.

Preparation Methods Analysis

The direct literature on the synthesis of 2-ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride is limited. However, by examining related chromone derivatives and piperidine-containing compounds, a plausible synthetic route can be constructed based on established organic synthesis principles and catalytic hydrogenation processes.

Stepwise Synthesis

Preparation of 2-Ethyl-7-hydroxychromone Intermediate
  • Starting from commercially available phenolic compounds such as resorcinol derivatives, the chromone core is constructed via condensation with ethyl propionate followed by ring closure.
  • Protection of the 7-hydroxy group (e.g., as a methoxymethyl ether) may be employed to prevent side reactions during subsequent steps.
  • Duff formylation or similar electrophilic substitution can introduce formyl groups if required for further functionalization.
Introduction of Piperidinomethyl Group at 8-Position
  • The 8-position is functionalized typically by bromomethylation , generating an 8-bromomethyl intermediate.
  • This intermediate undergoes nucleophilic substitution with piperidine to form the 8-(piperidin-1-ylmethyl) substituent.
  • Alternatively, reductive amination can be employed by reacting an 8-formyl chromone derivative with piperidine under reducing conditions.
Formation of Hydrochloride Salt
  • The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), enhancing compound stability and crystallinity.

Catalytic Hydrogenation in Piperidine Compound Preparation

  • The piperidine moiety can be prepared via catalytic hydrogenation of corresponding pyridine derivatives , such as 2-pyridineethanol compounds, using noble metal catalysts (e.g., ruthenium on carbon).
  • Hydrogenation conditions typically involve:
    • Hydrogen pressure: 1500–5000 psi
    • Temperature: 90–120 °C
    • Catalyst loading: ~0.15 g metal per mole substrate
    • Presence of additional amines (e.g., piperidine) to suppress byproduct formation
  • This method ensures high yield and selectivity for 2-piperidineethanol intermediates, which can be further functionalized to introduce the piperidinomethyl group on the chromone core.

Data Tables Summarizing Key Synthetic Parameters

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Chromone core synthesis Resorcinol derivative + ethyl propionate, acid catalysis Formation of 2-ethyl-7-hydroxychromone intermediate
2 Protection (optional) Methoxymethyl chloride, base Protects 7-OH group to prevent side reactions
3 Bromomethylation N-bromosuccinimide (NBS), solvent (e.g., DMF) 8-bromomethylchromone intermediate
4 Nucleophilic substitution Piperidine, base, solvent (e.g., THF or DMF) 8-(piperidin-1-ylmethyl)chromone derivative
5 Deprotection (if needed) Acidic hydrolysis Free 7-hydroxy group restored
6 Salt formation HCl in ethanol or ether Hydrochloride salt of final compound

Literature and Patent Data Review

  • No direct literature or patent data explicitly describing the preparation of 2-ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride were found in major chemical databases.
  • Analogous syntheses of chromone derivatives with piperidine substituents have been reported, involving bromomethylation and nucleophilic substitution steps.
  • The catalytic hydrogenation of 2-pyridineethanol compounds to 2-piperidineethanol intermediates is well-documented, providing a reliable method for preparing piperidine-containing building blocks.
  • The presence of other amines during hydrogenation enhances selectivity and reduces N-methylated byproducts, which is critical for obtaining pure piperidinomethyl intermediates.

Research Findings and Practical Considerations

  • Catalyst Choice: Ruthenium-based catalysts on carbon supports are preferred for hydrogenation steps due to high activity and selectivity.
  • Reaction Medium: Use of piperidine or substituted piperidines as co-solvents or additives improves reaction outcomes by suppressing side reactions.
  • Temperature and Pressure: Moderate temperatures (90–120 °C) and high hydrogen pressures (1500–5000 psi) optimize yields and minimize byproducts.
  • Protection Strategies: Protecting groups for the 7-hydroxy group prevent undesired reactions during functionalization at the 8-position.
  • Purification: Formation of the hydrochloride salt aids in crystallization and purification of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Molecular Formula (Example) Molecular Weight (g/mol) Key Functional Groups Reference ID
2-Ethyl-7-hydroxy-8-piperidinomethylchromone HCl Chromone (benzopyran-4-one) Ethyl (C₂H₅), hydroxy (-OH), piperidinomethyl (C₆H₁₁N-CH₂) Not explicitly provided* Estimated ~350–400 Hydroxy, piperidine, ethyl, hydrochloride N/A
EDDP.perchlorate Pyrrolinium Ethyl, diphenyl, methyl C₂₀H₂₄N⁺.ClO₄⁻ 377.87 Quaternary ammonium, perchlorate
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl Benzisoxazole Fluoro (-F), piperidin-4-yl C₁₂H₁₄FN₂O.HCl 272.71 (base) + 36.46 Fluorine, piperidine, hydrochloride
Risperidone Piperidopyrimidinone Intermediate HCl Pyridopyrimidinone Chloroethyl, methyl, tetrahydro-pyrido ring C₁₃H₁₆ClN₃O.HCl 298.20 (base) + 36.46 Chloroethyl, pyrimidinone, hydrochloride
Ofloxacin N-Oxide Hydrochloride Benzoxazine Fluoro, carboxylic acid, methylpiperazine N-oxide C₁₈H₂₀FN₃O₄⁺.Cl⁻ 403.82 Carboxylic acid, N-oxide, hydrochloride

*Note: The molecular formula of the target compound can be inferred as approximately C₁₇H₂₂NO₄·HCl based on chromone core and substituents.

Pharmacological and Physicochemical Comparisons

EDDP.perchlorate
  • Structure-Activity Relationship : EDDP (d,l-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium) is a metabolite of methadone, with a quaternary ammonium structure enhancing metabolic stability .
  • Key Differences : The pyrrolinium core and perchlorate counterion contrast with the chromone backbone and hydrochloride salt of the target compound. EDDP’s lipophilic diphenyl groups may favor CNS penetration, whereas the hydroxy group in the chromone derivative could promote hydrogen bonding and solubility.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl
  • Applications : Benzisoxazole derivatives are associated with antipsychotic activity (e.g., risperidone intermediates) due to dopamine receptor interactions .
  • Comparison : The fluorine atom and benzisoxazole core may enhance metabolic resistance compared to the chromone’s hydroxy group, which could increase susceptibility to oxidation.
Risperidone Piperidopyrimidinone Intermediate HCl
  • Hydrochloride salt formulation aligns with the target compound’s solubility enhancement strategy .
Ofloxacin N-Oxide Hydrochloride
  • Functional Groups : The carboxylic acid and N-oxide groups in ofloxacin derivatives enhance water solubility and antibacterial activity via DNA gyrase inhibition . In contrast, the chromone’s hydroxy group may favor antioxidant mechanisms.

Biological Activity

2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular health and neuroprotection. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride is C17H21NO3C_{17}H_{21}NO_3. Its structure includes a chromone backbone with a hydroxyl group and a piperidinyl side chain, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₁NO₃
Molecular Weight287.36 g/mol
SMILESCCC1=CC(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3
InChIInChI=1S/C17H21NO3/c1-2-12-10-16(20)13-6-7-15(19)14(17(13)21-12)11-18-8-4-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3

Cardioprotective Effects

Research has demonstrated that 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride exhibits significant cardioprotective properties. A study involving isoproterenol-induced myocardial infarction in rats showed that the compound effectively reduced cardiac injury markers such as LDH, ALT, AST, CK-MB, and cTn-I. It also improved lipid profiles and normalized ECG patterns post-treatment .

Key Findings:

  • Reduction in Cardiac Injury Markers: The compound significantly mitigated the leakage of cardiac enzymes.
  • Improvement in Lipid Profile: Altered lipid levels (TC, TG, LDL-C, HDL-C) were normalized.
  • Oxidative Stress Mitigation: Decreased lipid peroxidation and increased antioxidant enzyme activities (SOD, GSH-Px).

Neuroprotective Properties

In addition to its cardiovascular benefits, this compound has shown promise in neuroprotection. The antioxidant properties contribute to reducing oxidative stress in neuronal tissues. Studies suggest that it may inhibit neuronal apoptosis through modulation of pro-apoptotic and anti-apoptotic factors .

Case Studies

Several case studies have highlighted the efficacy of 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride in various experimental models:

  • Myocardial Infarction Model:
    • Objective: Assess cardioprotective effects against isoproterenol-induced damage.
    • Methodology: Rats were pretreated with the compound before induction of myocardial infarction.
    • Results: Significant reduction in myocardial infarction size and improved cardiac function.
  • Neuroprotection in Stroke Models:
    • Objective: Evaluate neuroprotective effects in ischemic stroke models.
    • Methodology: Administration of the compound post-stroke induction.
    • Results: Enhanced recovery of motor functions and reduced neuronal death.

The biological activity of 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride can be attributed to several mechanisms:

  • Antioxidant Activity: Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Anti-inflammatory Effects: Reducing inflammatory cytokines and mediators.
  • Modulation of Apoptosis: Balancing pro-apoptotic and anti-apoptotic signals to protect cells from death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including chromone core formation, ethyl group substitution, and piperidine coupling. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) using Design of Experiments (DoE) principles to enhance yield. For example, refluxing in anhydrous solvents like dichloromethane under nitrogen can minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experimental studies?

  • Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Use amber vials to protect against photodegradation. Prior to use, confirm stability via TLC or HPLC under simulated experimental conditions (e.g., aqueous buffers, varying pH). Always follow institutional safety protocols for handling hygroscopic and potentially toxic substances .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C, COSY, HSQC) to confirm substituent positions on the chromone and piperidine rings.
  • HPLC-MS (with C18 columns and 0.1% formic acid in mobile phase) to assess purity (>98%) and detect trace impurities.
  • Elemental analysis to validate the hydrochloride salt stoichiometry.
    Cross-reference data with pharmacopeial standards for related hydrochloride salts (e.g., dopamine hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line selection, solvent used for compound dissolution). Implement factorial design experiments to isolate confounding variables. For example, test the compound in parallel assays using:

  • Different solvent systems (DMSO vs. saline).
  • Multiple cell lines (e.g., HEK293 vs. primary neurons).
    Statistical tools like ANOVA can identify significant outliers. Validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies are recommended for elucidating the compound's mechanism of action in complex biological systems?

  • Methodological Answer : Combine in vitro and in silico approaches:

  • Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict interactions with receptors like G protein-coupled receptors (GPCRs) or ion channels.
  • Gene knockout models : CRISPR/Cas9-mediated deletion of candidate targets in cellular assays can confirm functional relevance .

Q. How can researchers address challenges in detecting low-concentration degradation products during stability studies?

  • Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, thermal stress) followed by UHPLC-QTOF-MS to identify degradation pathways. Use isotopic labeling (e.g., ¹³C or ²H) to trace fragmentation patterns. For quantification, develop a validated HPLC-DAD method with a lower limit of detection (LLOD) ≤ 0.1% w/w, referencing pharmacopeial guidelines for related hydrochloride salts .

Notes on Evidence Utilization

  • Safety protocols and stability data were derived from institutional guidelines for handling hydrochloride salts and hygroscopic compounds .
  • Analytical methodologies were adapted from pharmacopeial standards for structurally similar APIs (e.g., dopamine hydrochloride) .
  • Synthetic and mechanistic insights were informed by PubChem data on analogous piperidine-chromone derivatives .

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